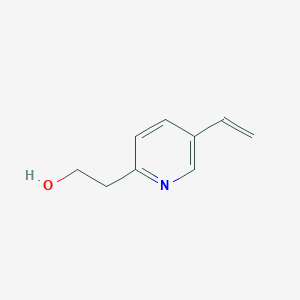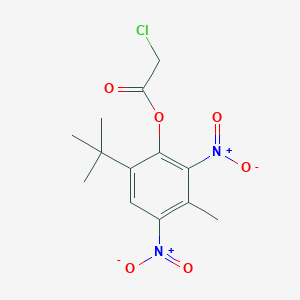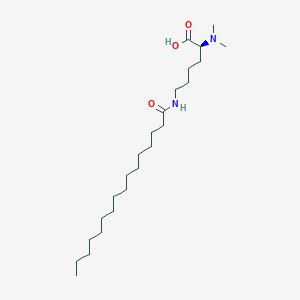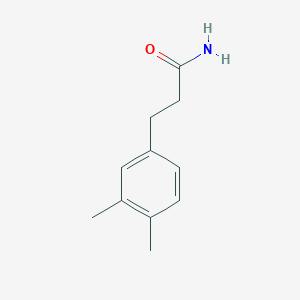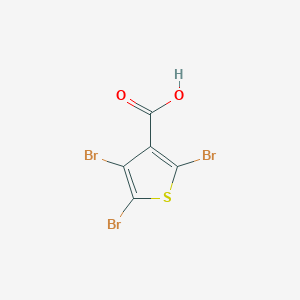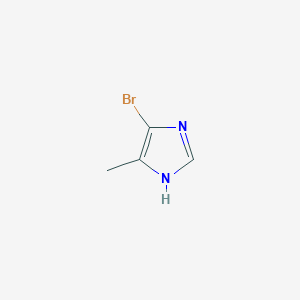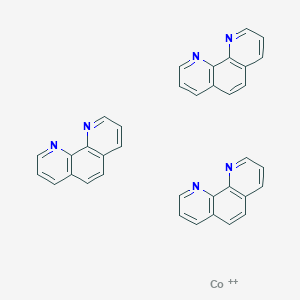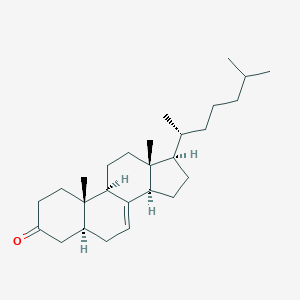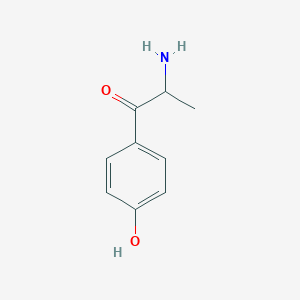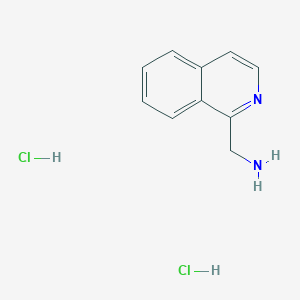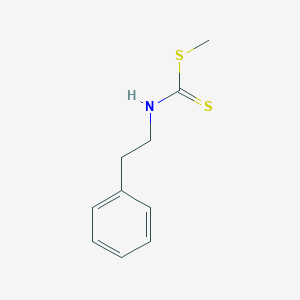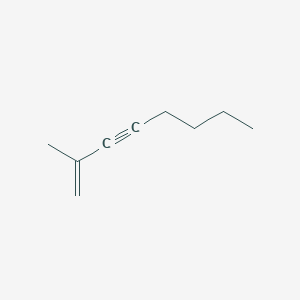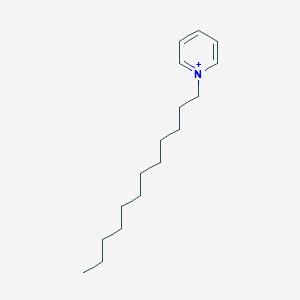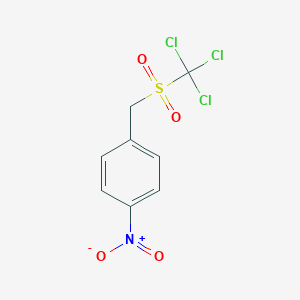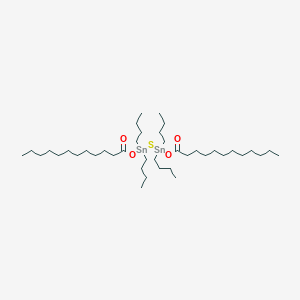
1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane, also known as TBT-DOS, is a synthetic compound that has been widely used in scientific research due to its unique properties. TBT-DOS belongs to the family of organotin compounds, which have been extensively studied for their potential applications in various fields, including biomedicine, material science, and environmental remediation.
Mechanism Of Action
The mechanism of action of 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane is not fully understood, but it is believed to involve the interaction between the tin atoms in the molecule and the surface of the substrate. The self-assembled monolayers formed by 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane have been shown to have unique properties, such as high stability, high density, and high reactivity, which make them ideal for various applications.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane are not well studied, but it is known to be toxic to certain organisms, such as marine invertebrates and fish. 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane has been shown to interfere with the endocrine system of these organisms, leading to reproductive and developmental abnormalities.
Advantages And Limitations For Lab Experiments
The advantages of using 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane in lab experiments include its unique properties, such as its ability to form self-assembled monolayers on various surfaces, and its potential applications in various fields, such as biomedicine and material science. However, the use of 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane is limited by its toxicity and potential environmental impact, which require careful handling and disposal procedures.
Future Directions
There are several future directions for the research on 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane, including the development of new synthesis methods that are more efficient and environmentally friendly, the investigation of its potential applications in biomedicine and material science, and the study of its toxicity and environmental impact. Additionally, the use of 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane as a template for the preparation of nanoscale materials and devices holds great promise for the development of new technologies in various fields.
Synthesis Methods
The synthesis of 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane involves the reaction between dibutyltin oxide and 1,12-dodecanedioic acid, followed by the reaction with 1,3-bis(chloromethyl)benzene and 1,2-ethanedithiol. The resulting product is then treated with sodium methoxide to obtain 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane. The synthesis of 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane is a complex process that requires careful control of reaction conditions and purification steps to ensure the purity and yield of the final product.
Scientific Research Applications
1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane has been widely used in scientific research due to its unique properties, including its ability to form self-assembled monolayers on various surfaces, such as gold, silicon, and glass. These monolayers have been used as templates for the preparation of nanoscale materials and devices, such as sensors, catalysts, and electronic components. 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane has also been used as a surfactant in emulsion polymerization, which is a widely used method for the synthesis of polymer nanoparticles.
properties
CAS RN |
15880-66-7 |
|---|---|
Product Name |
1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane |
Molecular Formula |
C40H82O4SSn2 |
Molecular Weight |
896.6 g/mol |
IUPAC Name |
[dibutyl-[dibutyl(dodecanoyloxy)stannyl]sulfanylstannyl] dodecanoate |
InChI |
InChI=1S/2C12H24O2.4C4H9.S.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;4*1-3-4-2;;;/h2*2-11H2,1H3,(H,13,14);4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2 |
InChI Key |
ZBBCKXXEEYFMAC-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)S[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)S[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCC |
Other CAS RN |
15880-66-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



